![molecular formula C19H23F6N3S B3097634 Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- CAS No. 1314743-49-1](/img/structure/B3097634.png)
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
Overview
Description
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, also known as Schreiner’s thiourea, is a type of (thio)urea derivative that has been extensively used as an organocatalyst in organic chemistry . It has the ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Chemical Reactions Analysis
Schreiner’s thiourea is used extensively in promoting organic transformations . It activates substrates and stabilizes partially developing negative charges in the transition states, which is a key feature of (thio)urea derivatives as organocatalysts .Scientific Research Applications
Catalyst Development
The compound has been identified as a privileged motif for catalyst development . It’s used extensively in promoting organic transformations . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Organocatalysts in Organic Chemistry
Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . This compound, in particular, has played a very important role in the development of H-bond organocatalysts .
Synthesis of Stereoselective Diaryl(nitro)butanone
This compound can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .
Mechanism of Action
Target of Action
It’s known that thiourea derivatives are often used as organocatalysts in organic chemistry .
Mode of Action
The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This makes it a valuable catalyst in various organic transformations .
Biochemical Pathways
It’s known that thiourea derivatives play a significant role in promoting organic transformations , which suggests that they may influence a variety of biochemical pathways.
Result of Action
Given its role as a catalyst in organic transformations , it can be inferred that it facilitates chemical reactions at the molecular level, potentially leading to various cellular effects.
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F6N3S/c20-18(21,22)12-9-13(19(23,24)25)11-14(10-12)26-17(29)27-15-5-1-2-6-16(15)28-7-3-4-8-28/h9-11,15-16H,1-8H2,(H2,26,27,29)/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSICYYMKFDEOFB-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F6N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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